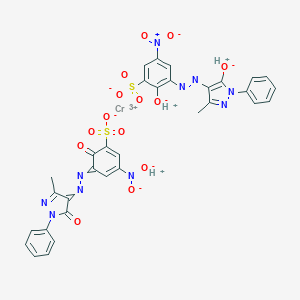

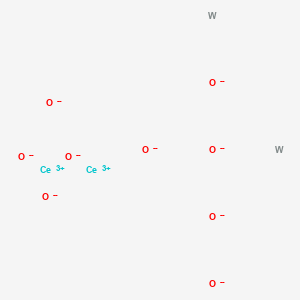

![molecular formula C17H13AsClN B081444 7-chloro-9-methyl-12H-benzo[c]phenarsazinine CAS No. 13493-36-2](/img/structure/B81444.png)

7-chloro-9-methyl-12H-benzo[c]phenarsazinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-chloro-9-methyl-12H-benzo[c]phenarsazinine, also known as BPAZ, is a heterocyclic compound that belongs to the family of phenarsazines. It has been found to have potential applications in scientific research, especially in the field of neuroscience.

Mechanism Of Action

7-chloro-9-methyl-12H-benzo[c]phenarsazinine is a selective inhibitor of PKMζ, which is a serine/threonine kinase that is involved in the maintenance of LTP. PKMζ is thought to be involved in the synthesis of new proteins that are required for the maintenance of LTP. By inhibiting PKMζ, 7-chloro-9-methyl-12H-benzo[c]phenarsazinine prevents the synthesis of these proteins, leading to the disruption of LTP and the consolidation of long-term memories.

Biochemical And Physiological Effects

7-chloro-9-methyl-12H-benzo[c]phenarsazinine has been shown to selectively inhibit the activity of PKMζ without affecting the activity of other protein kinases. It has been found to be effective in disrupting the consolidation of long-term memories in both in vitro and in vivo models. 7-chloro-9-methyl-12H-benzo[c]phenarsazinine has also been shown to have no significant effect on short-term memory or on the retrieval of long-term memories.

Advantages And Limitations For Lab Experiments

7-chloro-9-methyl-12H-benzo[c]phenarsazinine has several advantages for use in scientific research. It is a selective inhibitor of PKMζ, which makes it a useful tool for studying the molecular basis of memory. It has also been shown to be effective in disrupting the consolidation of long-term memories in both in vitro and in vivo models. However, there are also some limitations to the use of 7-chloro-9-methyl-12H-benzo[c]phenarsazinine. It has a low yield of synthesis, which makes it difficult to obtain in large quantities. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the use of 7-chloro-9-methyl-12H-benzo[c]phenarsazinine in scientific research. One potential application is in the study of the molecular basis of addiction. PKMζ has been shown to be involved in the maintenance of drug addiction, and 7-chloro-9-methyl-12H-benzo[c]phenarsazinine may be a useful tool for studying this process. Another potential application is in the development of new treatments for memory disorders such as Alzheimer's disease. By understanding the molecular basis of memory, it may be possible to develop new drugs that can enhance or restore memory function. Overall, 7-chloro-9-methyl-12H-benzo[c]phenarsazinine has the potential to be a valuable tool for studying the molecular basis of memory and other neurological processes.

Synthesis Methods

The synthesis of 7-chloro-9-methyl-12H-benzo[c]phenarsazinine involves the reaction of 7-chloro-9-methylphenarsazine with 2-bromo-3-methylbenzoic acid followed by a palladium-catalyzed coupling reaction. The final product is obtained after purification by column chromatography and recrystallization. The yield of the synthesis is reported to be around 20%.

Scientific Research Applications

7-chloro-9-methyl-12H-benzo[c]phenarsazinine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of protein kinase Mζ (PKMζ), an enzyme that is involved in the maintenance of long-term potentiation (LTP) in the brain. LTP is a cellular mechanism that is thought to underlie learning and memory processes. By inhibiting PKMζ, 7-chloro-9-methyl-12H-benzo[c]phenarsazinine has been shown to disrupt the consolidation of long-term memories, making it a useful tool for studying the molecular basis of memory.

properties

CAS RN |

13493-36-2 |

|---|---|

Product Name |

7-chloro-9-methyl-12H-benzo[c]phenarsazinine |

Molecular Formula |

C17H13AsClN |

Molecular Weight |

341.7 g/mol |

IUPAC Name |

7-chloro-9-methyl-12H-benzo[c]phenarsazinine |

InChI |

InChI=1S/C17H13AsClN/c1-11-6-9-16-15(10-11)18(19)14-8-7-12-4-2-3-5-13(12)17(14)20-16/h2-10,20H,1H3 |

InChI Key |

PHRUHDSBKOJZJS-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)NC3=C([As]2Cl)C=CC4=CC=CC=C43 |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C([As]2Cl)C=CC4=CC=CC=C43 |

synonyms |

7-Chloro-7,12-dihydro-9-methylbenzo[c]phenarsazine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)